molecular formula C16H30O2 B100251 Pentyl undec-10-enoate CAS No. 18451-96-2

Pentyl undec-10-enoate

Cat. No.: B100251
CAS No.: 18451-96-2
M. Wt: 254.41 g/mol
InChI Key: UODPTRHAWGAWQL-UHFFFAOYSA-N
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Description

Pentyl undec-10-enoate (CAS: 18451-96-2) is an ester derived from 10-undecenoic acid (an unsaturated fatty acid with a terminal double bond) and pentanol. Its molecular formula is C₁₆H₃₀O₂, and it has a molecular weight of 254.4 g/mol (calculated based on C₁₆H₃₀O₂). The compound features a linear alkyl chain (pentyl group) esterified to the carboxylic acid group of undec-10-enoic acid, with a double bond at the 10th carbon position (C10–C11).

Properties

CAS No.

18451-96-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

pentyl undec-10-enoate

InChI

InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3

InChI Key

UODPTRHAWGAWQL-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCCCCCCCC=C

Canonical SMILES

CCCCCOC(=O)CCCCCCCCC=C

Other CAS No.

18451-96-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, pentyl ester typically involves the esterification of 10-undecenoic acid with pentanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

10-Undecenoic acid+Pentanol10-Undecenoic acid, pentyl ester+Water\text{10-Undecenoic acid} + \text{Pentanol} \rightarrow \text{Pentyl undec-10-enoate} + \text{Water} 10-Undecenoic acid+Pentanol→10-Undecenoic acid, pentyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water, thus enhancing the yield of the ester .

Chemical Reactions Analysis

Types of Reactions: Pentyl undec-10-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and pentanol in the presence of an acid or base.

    Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 10-Undecenoic acid and pentanol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols

Scientific Research Applications

Pentyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-undecenoic acid, pentyl ester, particularly in its antimicrobial and antifungal activities, involves the disruption of cell membranes and inhibition of essential enzymes. The ester can integrate into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize pentyl undec-10-enoate, we compare it with structurally analogous esters of 10-undecenoic acid, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of 10-Undecenoate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 18451-96-2 C₁₆H₃₀O₂ 254.4 Linear pentyl chain; potential use in polymer additives
Butyl undec-10-enoate 109-42-2 C₁₅H₂₈O₂ 240.38 Shorter alkyl chain; lower boiling point; fragrance applications
Isothis compound 10214-27-4 C₁₆H₃₀O₂ 254.41 Branched isopentyl group; enhanced solubility in nonpolar solvents
2,2,2-Trifluoroethyl undec-10-enoate N/A C₁₃H₂₁F₃O₂ 278.3 Fluorinated ester; monomer for anion-exchange membranes
Cholesteryl undec-10-enoate 30948-01-7 C₃₈H₆₂O₂ 562.9 Sterol ester; potential biomedical applications (e.g., liposomal drug delivery)

Structural and Functional Differences

Alkyl Chain Length and Branching: this compound (linear C₅H₁₁) exhibits higher hydrophobicity compared to butyl undec-10-enoate (C₄H₉) but lower than cholesteryl undec-10-enoate (sterol-based). The branched isopentyl analog (3-methylbutyl) improves miscibility in organic solvents due to reduced crystallinity . The 2,2,2-trifluoroethyl variant introduces electron-withdrawing fluorine atoms, enhancing stability and enabling radical polymerization for membrane synthesis .

Reactivity :

  • The terminal double bond (C10–C11) in all compounds allows for functionalization (e.g., epoxidation, hydrogenation). However, fluorinated esters (e.g., 2,2,2-trifluoroethyl) show reduced reactivity in electrophilic additions due to fluorine’s inductive effects .

Applications: Polymer Science: 2,2,2-Trifluoroethyl undec-10-enoate is a monomer for anion-exchange membranes, leveraging its fluorinated group for chemical resistance . Pharmaceuticals: Cholesteryl undec-10-enoate’s sterol backbone facilitates integration into lipid bilayers, making it suitable for drug encapsulation . Industrial Uses: Butyl and pentyl esters are employed in plasticizers or fragrance formulations due to their volatility and ester stability .

Performance in Industrial Contexts

  • Thermal Stability: Fluorinated esters (e.g., 2,2,2-trifluoroethyl) exhibit superior thermal stability (decomposition >200°C) compared to non-fluorinated analogs (~150–180°C) .
  • Biodegradability : Linear esters (pentyl, butyl) degrade faster than branched or sterol-based variants due to simpler alkyl chains .

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo or Figshare. Use registered reports or preprints to disclose methodology before outcome bias occurs .

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